3-(3-Amino-4-chlorophenyl)acrylic acid
Description
3-(3-Amino-4-chlorophenyl)acrylic acid is an aromatic acrylic acid derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 4, attached to an acrylic acid backbone (CH₂=CHCOOH).
Properties
IUPAC Name |
(Z)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZALGAHTHHAQG-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chlorophenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 3-amino-4-chlorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-chlorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-nitro-4-chlorophenyl)acrylic acid.
Reduction: Formation of 3-(3-amino-4-chlorophenyl)propanol.
Substitution: Formation of 3-(3-amino-4-aminophenyl)acrylic acid or 3-(3-amino-4-thiolphenyl)acrylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-(3-Amino-4-chlorophenyl)acrylic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent histone deacetylase inhibitory (HDACi) activity, which is crucial for cancer therapy. For instance, a study synthesized a series of compounds based on structural modifications of related acrylic acids, demonstrating excellent antiproliferative activity against HeLa cells with IC50 values considerably lower than those of standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism through which these compounds exert their effects involves the inhibition of HDAC enzymes, which play a pivotal role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The versatility of acrylic acids allows for the development of specialty polymers used in coatings, adhesives, and sealants .
Case Study: Coating Applications
A case study highlighted the use of acrylic acid derivatives in formulating high-performance coatings for automotive applications. The presence of amino groups in the structure enhances adhesion properties and resistance to environmental degradation, making these coatings suitable for demanding conditions .
Agricultural Chemistry
Pesticide Development
Another promising application lies in agricultural chemistry, where this compound can be modified to create novel pesticide formulations. Research indicates that derivatives can exhibit herbicidal and fungicidal activities, providing an alternative to traditional chemical pesticides .
Case Study: Herbicidal Activity
A study evaluated the herbicidal efficacy of modified acrylic acid derivatives against common agricultural weeds. The results demonstrated significant weed control with reduced phytotoxicity to crops compared to conventional herbicides, indicating a potential for safer agricultural practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-chlorophenyl)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with target molecules, while the chlorine atom can participate in halogen bonding.
Comparison with Similar Compounds
Key Observations :
- The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-amino analogues like 3-(4-chlorophenyl)acrylic acid .
- Replacing the acrylic acid with an amide (e.g., N-(3-Amino-4-chlorophenyl)propanamide) shifts biological activity toward enzyme inhibition, as seen in Trypanosoma cruzi CYP51 targeting .
Antimicrobial Activity
Derivatives of acrylic acid with sulfonamide or amino groups demonstrate notable antimicrobial effects:
- 3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives exhibit MIC values of 8–64 µg/mL against bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans), outperforming fluconazole in some cases .
- This compound derivatives are hypothesized to show similar activity due to structural parallels, though direct data are absent .
Enzyme Inhibition
- Indomethacin amides with 3-amino-4-chlorophenyl moieties inhibit T. cruzi CYP51 (IC₅₀: 0.5–2 µM), critical for Chagas disease treatment .
- The amino group in the target compound may facilitate binding to enzyme active sites, as seen in related amide derivatives .
Physicochemical Properties
Insights :
- The amino group reduces hydrophobicity (lower LogP) compared to 3-(4-chlorophenyl)acrylic acid, improving bioavailability.
- Caffeic acid’s hydroxyl groups confer antioxidant properties, absent in chloro-/amino-substituted analogues .
Biological Activity
3-(3-Amino-4-chlorophenyl)acrylic acid is an organic compound characterized by its unique structure, which includes a carboxylic acid group and an acrylic acid moiety. The presence of an amino group at the 3rd position and a chlorine atom at the 4th position on the aromatic ring contributes to its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 215.65 g/mol
- Structural Features :
- Carboxylic acid group (-COOH)
- Acrylic acid moiety (C=C)
- Amino group (-NH)
- Chlorine substituent
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and inflammation modulation. Its structural features contribute to its potential as a lead compound for further pharmacological development.
Antiproliferative Activity
Studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC values in the low nanomolar range against MCF-7 breast cancer cells, indicating strong inhibitory effects on cell proliferation .
| Compound | Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10-33 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-231 | 23-33 | Colchicine-binding site interaction |
| Compound C | A549 (lung cancer) | <50 | Induction of apoptosis |
The mechanism of action for compounds related to this compound includes:
- Tubulin Destabilization : These compounds inhibit tubulin polymerization, leading to disruption of microtubule dynamics, which is crucial for mitosis .
- Cell Cycle Arrest : Flow cytometry studies have shown that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of several derivatives of acrylic acids on MCF-7 cells. Results indicated that modifications in the amino and chloro groups significantly enhanced activity, with some derivatives achieving IC values comparable to established chemotherapeutics like CA-4 (combretastatin A-4) .
- In Vivo Studies : In animal models, administration of similar acrylic acid derivatives resulted in reduced tumor growth and improved survival rates. The compounds were well-tolerated with minimal toxicity observed at therapeutic doses.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the bioavailability of this compound may be influenced by its solubility and stability under physiological conditions. Toxicological assessments have highlighted potential risks associated with high doses, necessitating further investigation into dose-response relationships and long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
